Cas no 512785-07-8 (D-Serine, O-(phenylmethyl)-, 1,1-dimethylethyl ester)

D-Serine, O-(phenylmethyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- D-Serine, O-(phenylmethyl)-, 1,1-dimethylethyl ester
- EN300-12703129
- 512785-07-8
- (R)-tert-Butyl2-amino-3-(benzyloxy)propanoate
- (R)-tert-Butyl 2-amino-3-(benzyloxy)propanoate
- TERT-BUTYL (2R)-2-AMINO-3-(BENZYLOXY)PROPANOATE
- SCHEMBL2584804
-
- Inchi: InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1
- InChI Key: WXESUKBIGWUKFU-GFCCVEGCSA-N
- SMILES: CC(OC([C@@H](COCC1C=CC=CC=1)N)=O)(C)C
Computed Properties
- Exact Mass: 251.15214353g/mol
- Monoisotopic Mass: 251.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.6Ų
- XLogP3: 1.6
D-Serine, O-(phenylmethyl)-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12703129-5.0g |
tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate |
512785-07-8 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-12703129-0.05g |
tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate |
512785-07-8 | 0.05g |
$563.0 | 2023-05-25 | ||
Enamine | EN300-12703129-0.25g |
tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate |
512785-07-8 | 0.25g |
$617.0 | 2023-05-25 | ||
Enamine | EN300-12703129-10.0g |
tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate |
512785-07-8 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-12703129-0.5g |
tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate |
512785-07-8 | 0.5g |
$645.0 | 2023-05-25 | ||
Enamine | EN300-12703129-0.1g |
tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate |
512785-07-8 | 0.1g |
$591.0 | 2023-05-25 | ||
Enamine | EN300-12703129-2.5g |
tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate |
512785-07-8 | 2.5g |
$1315.0 | 2023-05-25 | ||
Enamine | EN300-12703129-1.0g |
tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate |
512785-07-8 | 1g |
$671.0 | 2023-05-25 |
D-Serine, O-(phenylmethyl)-, 1,1-dimethylethyl ester Related Literature
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
Additional information on D-Serine, O-(phenylmethyl)-, 1,1-dimethylethyl ester
D-Serine, O-(phenylmethyl)-, 1,1-dimethylethyl ester (CAS No: 512785-07-8)
D-Serine, O-(phenylmethyl)-, 1,1-dimethylethyl ester is a compound with the CAS registry number 512785-07-8, which is widely recognized in the fields of organic chemistry and pharmacology. This compound is a derivative of D-serine, a naturally occurring amino acid that plays a significant role in various biological processes. The modification of D-serine with an O-(phenylmethyl) group and a 1,1-dimethylethyl ester functional group introduces unique chemical properties that make it a valuable molecule for research and potential therapeutic applications.
The structure of D-Serine, O-(phenylmethyl)-, 1,1-dimethylethyl ester consists of a central serine backbone with specific substituents. The O-(phenylmethyl) group adds aromaticity and potential for interactions with biological systems, while the 1,1-dimethylethyl ester group enhances the compound's stability and solubility. These structural features make it an interesting candidate for studies in drug design and development.
Recent advancements in chemical synthesis have enabled the efficient production of D-Serine, O-(phenylmethyl)-, 1,1-dimethylethyl ester. Researchers have explored its potential as a precursor for more complex molecules or as an intermediate in organic synthesis. Its stereochemistry is particularly important due to the presence of the D configuration in serine, which can influence its biological activity and interactions with proteins or enzymes.
In terms of applications, this compound has shown promise in pharmacological studies. For instance, its ability to modulate certain receptor activities or enzyme functions makes it a potential lead compound for drug discovery. Additionally, its structural versatility allows for further modifications to enhance its bioavailability or target specificity.
From an analytical standpoint, the characterization of D-Serine, O-(phenylmethyl)-, 1,1-dimethylethyl ester has been achieved through various techniques such as NMR spectroscopy and mass spectrometry. These methods provide insights into its molecular structure and purity, ensuring its reliability for experimental use.
Moreover, the integration of computational chemistry tools has facilitated a deeper understanding of this compound's properties. Molecular modeling studies have revealed insights into its electronic structure and potential interactions with biomolecules. Such studies are crucial for predicting its behavior in biological systems and guiding further experimental work.
In conclusion, D-Serine, O-(phenylmethyl)-, 1,1-dimethylethyl ester (CAS No: 512785-07-8) stands out as a significant molecule in contemporary chemical research. Its unique structure and versatile properties position it as a valuable asset for advancing our understanding of amino acid derivatives and their applications in medicine and beyond.
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